Metal Chelation Stability: 3-PPA vs. Phosphonoacetic Acid (PAA) with Beryllium(II)
3-Phosphonopropionic acid (3-PPA) forms a seven-membered chelate ring with beryllium(II), in contrast to the six-membered chelate ring formed by phosphonoacetic acid (PAA) [1]. This difference in ring size results in a quantifiably lower complex stability for 3-PPA. The study explicitly identifies Be(Hpp) and Be(pp)− as the major complexes and determines their formation constants, confirming that 'Beryllium(II) phosphonoacetate complexes, containing six-membered chelate rings, are more stable than the corresponding phosphonopropionate complexes, as expected' [1].
| Evidence Dimension | Stability of Be(II) Complexes (Qualitative Comparison) |
|---|---|
| Target Compound Data | 3-Phosphonopropionic acid (H3pp) forms a seven-membered chelate ring with Be(II); complex stability is lower. |
| Comparator Or Baseline | Phosphonoacetic acid (H3pa) forms a six-membered chelate ring with Be(II). |
| Quantified Difference | Six-membered chelate complexes are more stable than seven-membered chelate complexes, as determined by formation constant measurements. |
| Conditions | Aqueous solution, 298 K, ionic strength 0.5 mol dm⁻³ (NaClO₄ and [(CH₃)₄N]Cl). |
Why This Matters
For applications requiring precise metal ion control (e.g., industrial water treatment or designing metal-specific chelators), 3-PPA offers a distinct and predictable chelation profile (seven-membered ring) that is less stable than PAA's, which is crucial for tuning complex half-life and metal release kinetics.
- [1] Lacour, S., et al. (1999). Complexes of beryllium(II) in aqueous solution with 3-phosphonopropionic acid. Polyhedron, 18(25), 3253-3256. View Source
